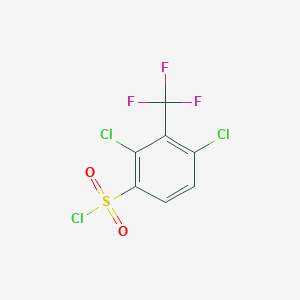
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H4Cl2F3O2S. It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and trifluoromethyl groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride typically involves the chlorination of 3-trifluoromethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
化学反应分析
Types of Reactions
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
科学研究应用
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
相似化合物的比较
Similar Compounds
- 4-Trifluoromethylbenzenesulfonyl chloride
- 2,4-Difluorobenzenesulfonyl chloride
- 2,4-Dichloro-3,5-difluorobenzoic acid
Uniqueness
2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
属性
分子式 |
C7H2Cl3F3O2S |
|---|---|
分子量 |
313.5 g/mol |
IUPAC 名称 |
2,4-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |
InChI 键 |
CCJHCRADJWLIND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
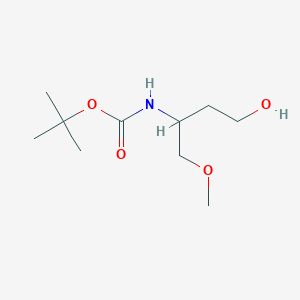
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
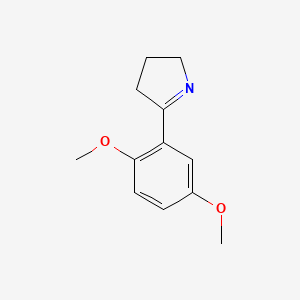
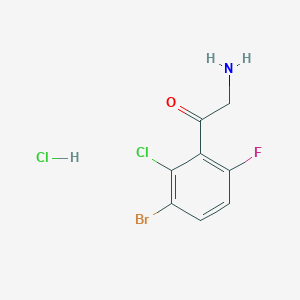
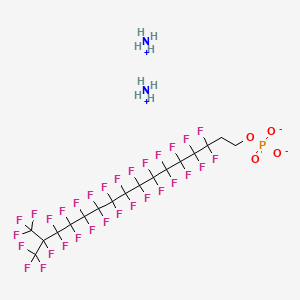
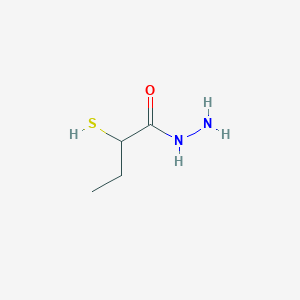
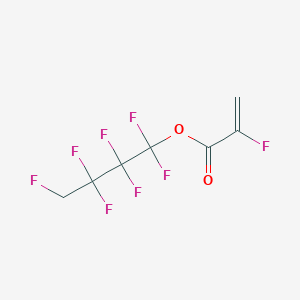

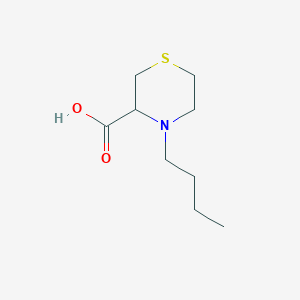
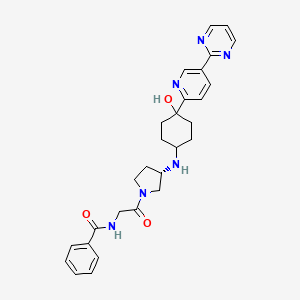
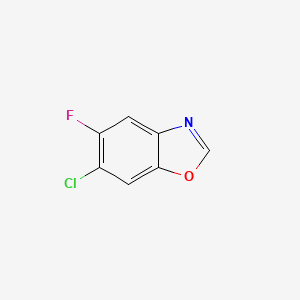
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

